1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid
CAS No.: 1525745-82-7
Cat. No.: VC3086014
Molecular Formula: C12H9BrFNO2
Molecular Weight: 298.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1525745-82-7 |
|---|---|
| Molecular Formula | C12H9BrFNO2 |
| Molecular Weight | 298.11 g/mol |
| IUPAC Name | 1-[(3-bromo-4-fluorophenyl)methyl]pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H9BrFNO2/c13-10-5-8(1-2-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) |
| Standard InChI Key | SJCGKIGQFQZEKZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CN2C=CC(=C2)C(=O)O)Br)F |
| Canonical SMILES | C1=CC(=C(C=C1CN2C=CC(=C2)C(=O)O)Br)F |
Introduction
Structural Characteristics and Physical Properties
1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid features a pyrrole ring with a carboxylic acid functional group at the 3-position and a substituted benzyl group attached to the nitrogen atom of the pyrrole. The benzyl group contains two halogen substituents: a bromine atom at the meta-position (3-position) and a fluorine atom at the para-position (4-position) relative to the methylene bridge. This arrangement of functional groups creates a molecule with distinct electronic and steric properties.
The halogenated benzyl group connected to the pyrrole nitrogen creates an interesting electronic environment, with the electron-withdrawing properties of bromine and fluorine potentially influencing the reactivity of both the pyrrole ring and the carboxylic acid group. This structural arrangement may affect properties such as acidity, solubility, and potential interactions with biological targets.
Structural Data Table
Chemical Reactivity and Functional Groups
The carboxylic acid functional group at the 3-position of the pyrrole provides typical carboxylic acid reactivity, including potential for esterification, amide formation, and salt formation with bases. The acidity of this carboxylic acid group may be influenced by the electronic effects transmitted through the pyrrole ring system.
The halogenated benzyl group introduces reactivity patterns associated with aryl halides. The bromine atom, in particular, may participate in coupling reactions such as Suzuki or Sonogashira couplings under appropriate conditions with suitable catalysts. The fluorine substituent, being strongly electronegative, influences the electronic distribution within the benzene ring and potentially affects the compound's interactions with biological systems.
Spectroscopic Characteristics
While specific spectroscopic data for 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid is limited in the provided research, comparable compounds with similar structural features can provide insights into its expected spectroscopic profile.
Based on the structural similarities with compounds described in the literature, the compound would likely exhibit characteristic NMR signals. For instance, comparable fluorobenzyl-substituted heterocycles show distinct patterns in their ¹H NMR spectra. The methylene group connecting the benzyl to the pyrrole nitrogen would likely appear as a singlet or as a pair of doublets if the protons are diastereotopic .
The aromatic region of the ¹H NMR spectrum would display signals for the four protons of the pyrrole ring and the three protons of the substituted benzene ring. The pattern for the benzene ring protons would be influenced by the coupling to the fluorine atom, creating characteristic splitting patterns. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.
In the ¹³C NMR spectrum, the carbon attached to the fluorine atom would appear as a doublet due to C-F coupling, with a coupling constant typically around 245-255 Hz. Similarly, the carbon bearing the bromine would have a characteristic chemical shift reflecting the influence of this heavy halogen atom.
Comparative Analysis with Related Compounds
The structural features of 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid can be compared with related compounds to understand potential similarities and differences in properties and applications.
The search results include information about several benzyl-substituted pyrrolidine-2-carboxylic acids, which share some structural similarities with our target compound. For instance, 1-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid features a fluorobenzyl substituent, though attached to a pyrrolidine ring rather than a pyrrole . The NMR data for this related compound shows characteristic patterns for the fluorobenzyl group, with aromatic protons appearing between 7.45-7.41 ppm and 7.07-7.03 ppm, and the methylene protons showing up as a pair of doublets at 4.30-4.26 ppm and 4.12-4.09 ppm .
Other related compounds described in the search results include 1-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid and various other benzyl-substituted pyrrolidine derivatives . These compounds differ from our target molecule in having a saturated pyrrolidine ring rather than an aromatic pyrrole, which would significantly affect their electronic properties and reactivity.
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